

Application Notes and Protocols for Cilastatin Sodium in In Vitro Enzyme Assays

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Compound of Interest

Compound Name: Cytostatin sodium

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Introduction

Cilastatin sodium is a potent and specific reversible, competitive inhibitor of dehydropeptidase-I (DPEP1), a zinc-metalloenzyme also known as renal dipeptidase.[1] DPEP1 is primarily located on the brush border of proximal tubular epithelial cells in the kidneys.[2] Its main physiological role involves the hydrolysis of dipeptides. Clinically, cilastatin is co-administered with the carbapenem antibiotic imipenem to prevent its degradation by DPEP1, thereby increasing its bioavailability and protecting against potential renal toxicity from imipenem metabolites.[2] Cilastatin also inhibits the metabolism of leukotriene D4 to leukotriene E4.[3] These properties make cilastatin a valuable tool for in vitro studies of enzyme kinetics, drug metabolism, and nephrotoxicity.

Mechanism of Action

Cilastatin functions as a competitive inhibitor, binding to the active site of the DPEP1 enzyme and preventing the substrate from binding and being hydrolyzed.[1][2] This inhibition is reversible, meaning that cilastatin can dissociate from the enzyme.[1] The active site of DPEP1 contains two zinc ions that are crucial for its catalytic activity.[2] Cilastatin's interaction with this active site blocks the hydrolysis of substrates like imipenem.[2]

Data Presentation: Inhibitory Potency of Cilastatin

The inhibitory activity of cilastatin against various enzymes has been quantified, with the most potent inhibition observed for dehydropeptidase-I. The following table summarizes key quantitative data for easy comparison.

Enzyme/Target	Enzyme Source	Inhibition Metric	Value	Reference(s)
Dehydropeptidase-I (DPEP1)	Porcine	IC50	0.11 μ M	[1]
Dehydropeptidase-I (DPEP1)	Human Renal Dipeptidase	Ki	0.7 μ M	[1]
Dehydropeptidase-I / Leukotriene D4 hydrolase	Not Specified	Ki	0.11 μ M	
Bacterial Metallo- β -lactamase (CphA)	Aeromonas hydrophila	IC50	178 μ M	[1]

Experimental Protocols

Protocol 1: General Dehydropeptidase-I (DPEP1) Inhibition Assay

This spectrophotometric assay measures the inhibition of DPEP1 activity by cilastatin using imipenem as a substrate. The hydrolysis of the β -lactam ring in imipenem by DPEP1 leads to a decrease in absorbance at approximately 298 nm.[1][4]

Materials:

- Purified dehydropeptidase-I (DPEP1)[1]
- Cilastatin sodium[1]
- Imipenem[1]
- Assay Buffer: 50 mM 3-(N-morpholino)propanesulfonic acid (MOPS), pH 7.1[1][4]

- 96-well UV-transparent microplate[1]
- Microplate spectrophotometer capable of reading absorbance at 298 nm and maintaining a constant temperature of 37°C[1][4]

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of cilastatin sodium in sterile, deionized water or DMSO.[1][4] For assays, it is recommended to prepare fresh dilutions from the stock solution.[1]
 - Prepare a stock solution of imipenem in the Assay Buffer. The final concentration in the assay typically ranges from 1.25 to 3.3 mM.[4]
 - Dilute the purified DPEP1 enzyme to the desired working concentration in ice-cold Assay Buffer.[1]
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - Assay Buffer
 - Serial dilutions of cilastatin (or vehicle control)
 - DPEP1 enzyme solution[1]
- Pre-incubation:
 - Mix the contents of the wells and pre-incubate the plate at 37°C for 5 to 30 minutes.[1] This allows cilastatin to bind to the enzyme and reach equilibrium. The optimal pre-incubation time should be determined empirically for specific assay conditions.[1]
- Initiate Reaction:
 - Add the imipenem solution to each well to start the enzymatic reaction.[1]

- Measurement:
 - Immediately begin reading the absorbance at 298 nm every minute for a total of 10-20 minutes.[\[1\]](#)
- Data Analysis:
 - Calculate the initial reaction velocity (rate of decrease in absorbance) for each cilastatin concentration.[\[1\]](#)
 - Plot the percentage of enzyme inhibition versus the logarithm of the cilastatin concentration.
 - Determine the IC₅₀ value, which is the concentration of cilastatin that causes 50% inhibition of DPEP1 activity, by fitting the data to a suitable dose-response curve.[\[1\]](#)[\[4\]](#)
 - To determine the inhibition constant (K_i) and the mode of inhibition (e.g., competitive), perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.[\[5\]](#)

Recommended Assay Conditions:

Parameter	Recommended Condition	Reference(s)
pH	7.0 - 7.5	[1]
Temperature	37°C	[1]
Buffer	3-(N-morpholino)propanesulfonic acid (MOPS)	[1]

Protocol 2: Cell-Based Assay for Evaluating the Protective Effect of Cilastatin

This protocol describes a cell viability assay to evaluate the protective effect of cilastatin against imipenem-induced cytotoxicity in renal cells.[\[4\]](#)

Materials:

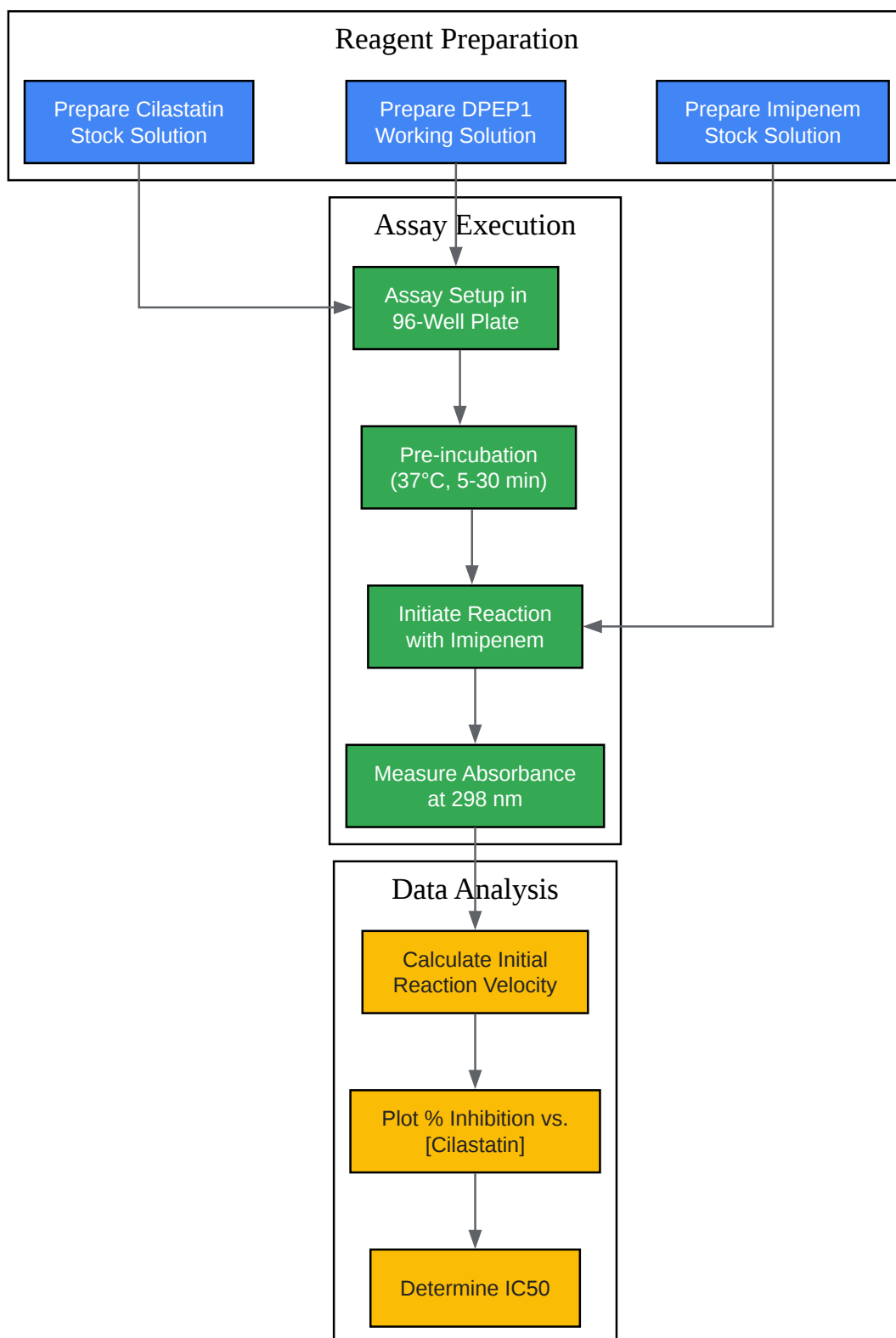
- Renal proximal tubule epithelial cells (RPTECs)[6]
- Cell culture medium
- Imipenem
- Cilastatin sodium
- Cell Counting Kit-8 (CCK-8) or similar cell viability reagent[4]
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding:
 - Seed RPTECs in a 96-well plate at an appropriate density.
 - Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
[4]
- Treatment:
 - After 24 hours, replace the culture medium with fresh medium containing various concentrations of imipenem, with or without a fixed concentration of cilastatin (e.g., 200 µmol/L).[4]
 - Include appropriate controls: cells with medium only, cells with cilastatin only, and cells with imipenem only.[4]
 - Incubate the plates for an additional 24 hours.[4]
- Cell Viability Assessment:

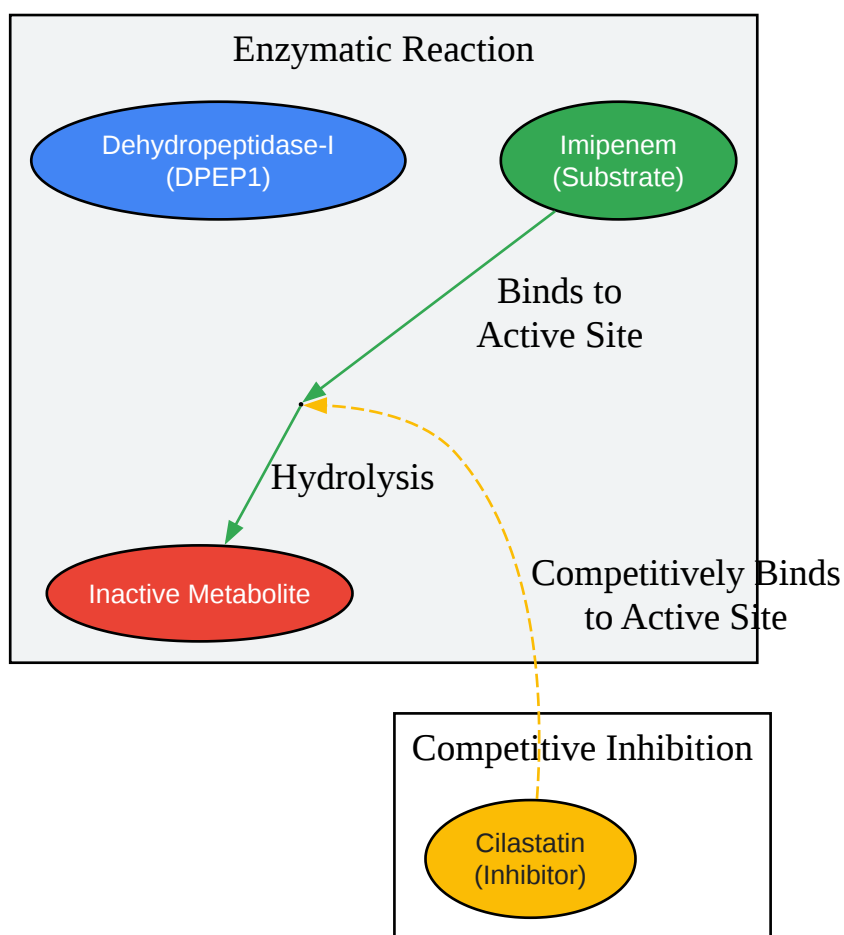
- After the 24-hour treatment period, add the CCK-8 reagent to each well according to the manufacturer's instructions.[\[4\]](#)
- Incubate for the recommended time.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the untreated control.
 - Plot the cell viability against the concentration of imipenem in the presence and absence of cilastatin to determine the protective effect.

Mandatory Visualizations



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Caption: Workflow for DPEP1 Inhibition Assay.



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Caption: Mechanism of Competitive Inhibition.

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